Pyrimidine, 2-[(2-methylphenyl)thio]-
CAS No.: 646511-16-2
Cat. No.: VC16905594
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646511-16-2 |
|---|---|
| Molecular Formula | C11H10N2S |
| Molecular Weight | 202.28 g/mol |
| IUPAC Name | 2-(2-methylphenyl)sulfanylpyrimidine |
| Standard InChI | InChI=1S/C11H10N2S/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3 |
| Standard InChI Key | ZIAVNOFGNXZVOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1SC2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The compound is systematically named 2-[(2-methylphenyl)thio]pyrimidine, with the molecular formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol. Its structure consists of a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) substituted at the 2-position by a thioether-linked 2-methylphenyl group (Fig. 1). The thioether bridge (-S-) enhances lipophilicity, potentially improving membrane permeability compared to oxygen analogs .
Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂S | |
| Molecular Weight | 202.28 g/mol | |
| LogP (Partition Coefficient) | ~2.1 (estimated) | |
| Solubility | Low in water; soluble in DMF, DMSO |
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 2-[(2-methylphenyl)thio]pyrimidine typically involves nucleophilic substitution or coupling reactions. A common method involves reacting 2-mercaptopyrimidine with 2-methylphenyl halides (e.g., 2-methylbenzyl chloride) under basic conditions:
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Reaction Setup: 2-Mercaptopyrimidine (1 equiv) is dissolved in anhydrous ethanol or DMF.
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Base Addition: Sodium hydride or potassium carbonate (1.2 equiv) is added to deprotonate the thiol group.
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Alkylation: 2-Methylbenzyl chloride (1.1 equiv) is introduced dropwise at 0–5°C to minimize disulfide formation.
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Reflux: The mixture is heated at 60–80°C for 6–12 hours.
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Workup: The product is precipitated by ice-water addition, filtered, and recrystallized from ethanol .
Alternative Methods
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Oxidative Coupling: Using Cu(I) catalysts to couple 2-mercaptopyrimidine with 2-methylthiophenol .
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Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields.
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy:
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¹H-NMR (DMSO-d₆, 300 MHz):
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Mass Spectrometry:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| 2-[(2-Methylphenyl)thio]pyrimidine | 12.5 | 25 |
| 2-(Benzylthio)pyrimidine | 25 | 50 |
| Ampicillin (Control) | 6.25 | 12.5 |
Antioxidant Properties
The compound scavenges DPPH radicals with EC₅₀ = 42 µM, outperforming BHT (EC₅₀ = 58 µM) . The thioether group likely stabilizes radical intermediates, enhancing antioxidant capacity.
Applications and Future Research Directions
Pharmaceutical Applications
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Antibacterial Drug Development: As a lead compound against multidrug-resistant pathogens .
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Adjuvant Therapy: Synergistic use with existing anticancer agents to reduce required dosages .
Industrial Synthesis Challenges
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Scalability: Batch reactors yield ~70% purity; continuous-flow systems may improve efficiency.
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Cost of Raw Materials: 2-Methylbenzyl chloride accounts for 60% of production costs .
Research Gaps and Opportunities
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